2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
859321-26-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10O3/c8-6(7(9)10)5-3-1-2-4-5/h3,6,8H,1-2,4H2,(H,9,10) |
InChI Key |
KLPVDROLQMPLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopent 1 En 1 Yl 2 Hydroxyacetic Acid and Its Diverse Derivatives
Direct Chemical Synthesis Approaches to 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic Acid
The direct synthesis of this compound can be achieved through several key transformations that focus on the formation of the α-hydroxy acid functionality and the construction or modification of the cyclopentene (B43876) ring.
Carbonyl Addition Reactions for α-Hydroxyl Formation
Carbonyl addition reactions are a cornerstone in the synthesis of α-hydroxy acids. Two prominent methods in this category are the Reformatsky reaction and the cyanohydrin synthesis followed by hydrolysis.
The Reformatsky reaction offers a direct route to β-hydroxy esters, which can be precursors to the target α-hydroxy acid. This reaction typically involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. For the synthesis of a precursor to this compound, cyclopent-1-ene-1-carbaldehyde would be a suitable starting material. The organozinc reagent, formed from an α-bromoacetate, adds to the carbonyl group of the aldehyde to yield the corresponding β-hydroxy ester. Subsequent hydrolysis of the ester furnishes the desired α-hydroxy acid. The general mechanism involves the formation of an organozinc enolate which then adds to the carbonyl electrophile.
Another powerful method is the cyanohydrin synthesis . This involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, to a carbonyl compound, in this case, a cyclopentenyl ketone like 1-(cyclopent-1-en-1-yl)ethan-1-one. The resulting cyanohydrin contains the core structure with the hydroxyl group and a nitrile at the α-position. Subsequent acidic or basic hydrolysis of the nitrile group converts it into a carboxylic acid, yielding the final this compound. askiitians.comlibretexts.org This two-step process is a classic and reliable method for the preparation of α-hydroxy acids.
| Starting Material | Reagents | Intermediate Product | Final Product | Ref. |
| Cyclopent-1-ene-1-carbaldehyde | 1. Ethyl bromoacetate, Zn | Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate | This compound | nih.govtheaic.org |
| 1-(Cyclopent-1-en-1-yl)ethan-1-one | 1. KCN, H+ | 2-(Cyclopent-1-en-1-yl)-2-hydroxypropanenitrile | This compound | askiitians.comlibretexts.org |
Olefinic Functionalization Strategies for the Cyclopentene Moiety
An alternative approach involves the functionalization of a pre-existing cyclopentene ring that already bears a suitable side chain. One such strategy is the allylic oxidation of a cyclopentenylacetic acid derivative. This method introduces the hydroxyl group at the α-position of the acetic acid moiety. Various oxidizing agents can be employed for this transformation, often in the presence of a suitable catalyst. For instance, selenium dioxide (SeO2) is a classic reagent for allylic oxidation, although modern methods may utilize transition metal catalysts for improved selectivity and milder reaction conditions. This approach is advantageous as it allows for the late-stage introduction of the hydroxyl group. nih.govnih.govrsc.org
| Substrate | Oxidizing System | Product | Key Feature | Ref. |
| Ethyl 2-(cyclopent-1-en-1-yl)acetate | 1. LDA, 2. MoOPH | Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate | Enolate oxidation | |
| Cyclopentenylacetic acid | SeO2 or other modern catalysts | This compound | Direct C-H oxidation | nih.govnih.gov |
Ester Hydrolysis and Carboxylic Acid Formation Pathways
The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor, such as ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate. This transformation can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric acid or sulfuric acid.
Base-mediated hydrolysis (saponification) is an irreversible reaction and is often preferred due to higher yields and easier product isolation. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification then liberates the free carboxylic acid.
| Ester Precursor | Hydrolysis Conditions | Product | Notes |
| Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate | HCl (aq), Δ | This compound | Reversible, requires excess water |
| Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate | 1. NaOH (aq), Δ; 2. H3O+ | This compound | Irreversible, generally high yielding |
Stereoselective Synthesis of Enantiomeric Forms of this compound
The synthesis of enantiomerically pure forms of this compound is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries and Their Application in Asymmetric Carbonyl Additions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.
A prominent example is the use of Evans oxazolidinone auxiliaries . wikipedia.orgsantiago-lab.com In this approach, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be enolized and reacted with an electrophile. For the synthesis of the target molecule, an N-(2-(cyclopent-1-en-1-yl)acetyl)oxazolidinone could be subjected to diastereoselective α-hydroxylation. Alternatively, a glyoxylate (B1226380) adduct of the chiral auxiliary could undergo a diastereoselective addition of a cyclopentenyl nucleophile. The steric bulk of the chiral auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound. uwindsor.cayoutube.comresearchgate.net
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Key Feature | Ref. |
| Evans Oxazolidinone | Diastereoselective alkylation of a glycolate (B3277807) enolate | Typically >95:5 | Reliable and predictable stereocontrol | uwindsor.caresearchgate.net |
| (S)-4-benzyl-2-oxazolidinone | Diastereoselective aldol (B89426) reaction | Often >90:10 | Formation of two contiguous stereocenters | youtube.com |
Asymmetric Catalysis for Enantioselective α-Hydroxy Acid Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. A key strategy for the synthesis of enantiopure α-hydroxy acids is the asymmetric hydrogenation of α-keto esters .
In this method, a prochiral α-keto ester, such as ethyl 2-(cyclopent-1-en-1-yl)-2-oxoacetate, is reduced to the corresponding α-hydroxy ester using molecular hydrogen in the presence of a chiral transition metal catalyst. Commonly used catalysts are based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands such as BINAP or other privileged chiral ligands. The chiral ligand creates a chiral environment around the metal center, leading to the enantioselective addition of hydrogen to one face of the ketone, resulting in a high enantiomeric excess (e.e.) of one enantiomer of the α-hydroxy ester. Subsequent hydrolysis of the ester provides the enantiopure this compound. scispace.comnih.gov
| α-Keto Ester Substrate | Chiral Catalyst System | Enantiomeric Excess (e.e.) | Ref. |
| Ethyl 2-(cyclopent-1-en-1-yl)-2-oxoacetate | Ru-BINAP/H2 | Up to >99% | High efficiency and selectivity |
| Methyl 2-(cyclopent-1-en-1-yl)-2-oxoacetate | Rh-DIPAMP/H2 | >95% | Classic catalyst for asymmetric hydrogenation |
| tert-Butyl 2-(cyclopent-1-en-1-yl)-2-oxoacetate | Ir-(S,S)-f-Binaphane/H2 | Up to 99% | Effective for a range of substrates |
Biocatalytic Approaches and Enzymatic Transformations for Stereocontrol
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity, which are particularly crucial for the synthesis of chiral molecules like this compound. exlibrisgroup.commdpi.com The application of enzymes allows for a high degree of regio- and stereocontrol, which is often challenging to achieve through traditional chemical methods. mdpi.com
One of the most prominent biocatalytic methods for achieving stereocontrol is the use of lipases. springernature.com Lipases are widely utilized for the kinetic resolution of racemic mixtures through stereoselective acylation or hydrolysis. researchgate.netresearchgate.net In the context of γ-hydroxycarboxylic acid homologues, lipase-catalyzed acylation is a well-established strategy. springernature.com This process involves the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and allowing for their separation. For instance, lipases can catalyze the acylation of the hydroxyl group in a racemic mixture of a γ-hydroxy-α,β-unsaturated ester, a structure analogous to derivatives of the target compound. springernature.com The efficiency and enantioselectivity of these reactions are influenced by the choice of lipase (B570770), acyl donor, and solvent. nih.gov
The general mechanism for lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. The stereoselectivity arises from the differential fit of the enantiomers into the active site of the enzyme. researchgate.net This methodology provides an effective route to obtain enantiomerically enriched building blocks that are valuable for the synthesis of complex bioactive molecules. researchgate.net
| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |
| Lipases | Kinetic Resolution (Acylation/Hydrolysis) | Racemic alcohols/esters | High enantioselectivity, mild conditions |
| Hydroxynitrile Lyases | Asymmetric Hydrocyanation | Aldehydes | Access to chiral cyanohydrins |
| Dehydrogenases | Asymmetric Reduction/Oxidation | Keto acids/racemic hydroxy acids | High stereospecificity |
Synthesis of Structurally Related Analogs and Functional Derivatives of this compound
The core structure of this compound provides multiple sites for chemical modification, enabling the synthesis of a wide array of analogs and functional derivatives. These modifications can be targeted at the carboxylic acid group, the hydroxyl moiety, the α-carbon, and the cyclopentene ring.
The carboxylic acid group is a prime target for modification, most commonly through esterification. The synthesis of esters, such as ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate, can be achieved through standard acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol. This reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid.
Alternatively, milder methods can be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents. Transesterification is another viable method, where an existing ester is converted to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net Lipase-catalyzed esterification and transesterification are also highly effective, offering high yields and selectivity under mild conditions. nih.gov
A specific example from patent literature describes the synthesis of related 2-hydroxy-2-phenylacetic acid esters by reacting a benzoylformic acid ester with a cycloalkene in the presence of a Lewis acid. google.com This approach could potentially be adapted for the synthesis of ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate.
The secondary hydroxyl group in this compound and its derivatives can be readily functionalized through etherification or acylation. Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Acylation of the hydroxyl group to form esters is a common transformation. This can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. As mentioned previously, lipase-catalyzed acylation is a powerful method for this transformation, particularly when stereoselectivity is desired. springernature.com These enzymatic reactions are often performed in organic solvents to shift the equilibrium towards ester synthesis. nih.gov
Introducing substituents at the α-carbon of this compound can lead to a significant increase in molecular complexity and the creation of new chiral centers. The direct alkylation of α-hydroxy acids can be challenging, but methods have been developed to achieve this transformation. rsc.org One approach involves the deprotonation of both the carboxylic acid and the hydroxyl group to form a dianion, which can then react with an alkylating agent. nih.gov
A recent development in this area is the palladium-catalyzed C(sp³)–H alkylation of lactic acid, which utilizes an 8-aminoquinoline (B160924) auxiliary to direct the alkylation. rsc.org This methodology could potentially be adapted for the alkylation of this compound.
The synthesis of α-aryl derivatives, such as 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetic acid, has been reported. googleapis.com One synthetic route involves the aldol condensation of cyclopentanone (B42830) and benzaldehyde, followed by stereoselective reduction and hydrolysis. Another approach is the reaction of a cyclopentenyl Grignard reagent with a benzaldehyde-derived enone, followed by oxidation and hydrolysis.
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Derivative |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Hydroxyl Group | Etherification | Alkyl Halide, Base | Ether |
| Hydroxyl Group | Acylation | Acyl Halide/Anhydride, Base | Ester |
| α-Carbon | Alkylation | Base, Alkyl Halide | α-Alkyl derivative |
| α-Carbon | Arylation | Organometallic reagents | α-Aryl derivative |
The cyclopentene ring offers another site for structural diversification. The double bond can undergo a variety of reactions, including hydrogenation to the corresponding cyclopentyl derivative, epoxidation, dihydroxylation, and cycloaddition reactions. For example, ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentenes can be used to create functional polymers. rsc.org
Palladium-catalyzed C-H functionalization has been used for the transannular γ-arylation of cyclopentane (B165970) carboxylic acids, demonstrating the feasibility of selectively modifying the carbocyclic ring. nih.gov While this example involves a saturated ring, similar strategies could be explored for the functionalization of the cyclopentene moiety. The synthesis of highly functionalized cyclopentane derivatives is an active area of research, with applications in the synthesis of natural products. oregonstate.edu
The development of compound libraries is crucial for drug discovery and materials science. curiaglobal.com For this compound and its analogs, library generation can be achieved through combinatorial chemistry, where a common synthetic route is used to produce a large number of related compounds by varying the starting materials. nih.gov
Diversity-oriented synthesis (DOS) is another powerful strategy that aims to create structurally diverse and complex molecules. researchgate.net This can be achieved by employing tandem reactions where multiple bonds are formed in a single operation. For example, a Ugi four-component condensation followed by a Diels-Alder reaction can be used to rapidly build molecular complexity. researchgate.net By systematically varying the inputs for these reactions, a diverse library of compounds based on the this compound scaffold can be generated. Computational methods are also increasingly used to design and prioritize compounds for synthesis in library generation. sygnaturediscovery.comchemrxiv.org
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopent 1 En 1 Yl 2 Hydroxyacetic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of derivatives such as esters, amides, and acid chlorides, as well as reductive and decarboxylation reactions.
Formation of Esters, Amides, and Acid Chlorides
The synthesis of esters, amides, and acid chlorides from 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid follows established protocols for α-hydroxy acids, although reaction conditions may need to be optimized to account for the steric hindrance and electronic effects of the cyclopentenyl group.
Esterification: The formation of esters from carboxylic acids is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. aklectures.com For a sterically hindered tertiary α-hydroxy acid like this compound, the reaction rates might be slower compared to simpler α-hydroxy acids.
Amide Formation: Amides are generally synthesized by the reaction of a carboxylic acid with an amine. libretexts.org This direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with the amine to form the amide. libretexts.org Alternatively, coupling agents can be employed to facilitate the direct condensation of the carboxylic acid and amine under milder conditions.
Acid Chloride Formation: Acid chlorides are highly reactive carboxylic acid derivatives and are valuable intermediates in the synthesis of esters and amides. They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netorganicchemistrytutor.com The presence of the α,β-unsaturation in the cyclopentenyl ring does not generally hinder this transformation. researchgate.net
Table 1: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents | General Conditions | Product |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Heat, Excess alcohol | Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate |
| Amide | Amine (e.g., Ammonia), Coupling Agent or via Acid Chloride | Varies with method | 2-(cyclopent-1-en-1-yl)-2-hydroxyacetamide |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous conditions | 2-(cyclopent-1-en-1-yl)-2-hydroxyacetyl chloride |
Reductive Transformations to Alcohols and Aldehydes
The reduction of the carboxylic acid group in this compound can lead to the formation of a diol or an amino alcohol, depending on the reducing agent and the substrate (the acid itself or its derivative). The presence of the α,β-unsaturated system can influence the choice of reducing agent to avoid unwanted side reactions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to a primary alcohol. In the case of this compound, this would yield 1-(cyclopent-1-en-1-yl)ethane-1,2-diol. Care must be taken as some reducing agents can also reduce the carbon-carbon double bond, especially if it is conjugated with the carbonyl group. However, the double bond in the cyclopentene (B43876) ring is not in direct conjugation with the carboxylic acid's carbonyl group.
The reduction of amides, formed from the carboxylic acid, with a reagent like LiAlH₄ yields amines. libretexts.org For example, the reduction of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetamide would produce 2-amino-1-(cyclopent-1-en-1-yl)ethanol.
Decarboxylation Reactions and Their Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under various conditions, and the mechanism is highly dependent on the structure of the carboxylic acid. nih.gov For α,β-unsaturated carboxylic acids, decarboxylation can be facilitated by the stability of the resulting intermediate. stackexchange.com Although this compound is not a classic α,β-unsaturated acid in the sense of a conjugated system involving the carboxyl group, the proximity of the double bond can still influence the reaction.
Acid-catalyzed decarboxylation of α,β-unsaturated acids can proceed through protonation of the double bond, leading to a carbocation that is stabilized by the carboxyl group, followed by the loss of CO₂. stackexchange.com Another potential pathway, especially under thermal conditions, involves isomerization to a β,γ-unsaturated acid, which can then undergo decarboxylation through a cyclic transition state. stackexchange.com Enzymatic decarboxylation of α,β-unsaturated acids is also a known process, often involving a 1,3-dipolar cycloaddition mechanism. nih.gov The specific conditions and resulting products for the decarboxylation of this compound would require experimental investigation.
Reactivity of the Tertiary Hydroxyl Group
The tertiary hydroxyl group in this compound is a key site for oxidation and dehydration reactions. Its tertiary nature and its position adjacent to a double bond influence its reactivity.
Oxidation Processes and Product Formation
The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. researchgate.net Oxidation of tertiary alcohols, when it does occur, often requires harsh conditions and proceeds with the cleavage of carbon-carbon bonds.
In the case of this compound, oxidation of the tertiary alcohol would likely lead to the formation of an α-keto acid, specifically 2-(cyclopent-1-en-1-yl)-2-oxoacetic acid, through oxidative cleavage of the C-C bond between the hydroxyl-bearing carbon and the cyclopentenyl ring under strong oxidizing conditions. Milder oxidizing agents are not expected to react with the tertiary alcohol.
Table 2: Potential Oxidation Products
| Oxidizing Agent | Conditions | Major Product |
| Strong Oxidants (e.g., KMnO₄, heat) | Harsh | 2-(cyclopent-1-en-1-yl)-2-oxoacetic acid (via C-C cleavage) |
| Mild Oxidants (e.g., PCC, PDC) | Mild | No reaction |
Dehydration Reactions to Unsaturated Carboxylic Acids
The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. For β-hydroxy carbonyl compounds, this dehydration is particularly facile as it leads to the formation of a stable conjugated α,β-unsaturated system. libretexts.orgopenstax.org Although this compound is an α-hydroxy acid, the presence of the adjacent double bond in the cyclopentene ring provides a pathway for the formation of a conjugated diene system upon dehydration.
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent elimination can lead to the formation of a new double bond. Depending on the direction of elimination, two possible diene-containing carboxylic acids could be formed: 2-(cyclopenta-1,3-dien-1-yl)acetic acid or 2-(cyclopenta-1,4-dien-1-yl)acetic acid. The formation of the conjugated 1,3-diene is generally more favorable.
The ease of this dehydration would depend on the reaction conditions, with stronger acids and higher temperatures favoring the elimination reaction. The formation of a conjugated system provides a thermodynamic driving force for this process.
Substitutions and Eliminations at the α-Carbon
The α-carbon of this compound is a key reactive center. As an α-hydroxy acid, it can undergo several transformations at this position.
Substitution Reactions: The hydroxyl group at the α-position is generally a poor leaving group. However, its conversion to a better leaving group (e.g., through protonation in acidic media or conversion to a sulfonate ester) can facilitate nucleophilic substitution reactions.
Elimination Reactions (Dehydration): Similar to aldol (B89426) products, β-hydroxy carbonyl compounds readily undergo dehydration. pressbooks.publibretexts.orglibretexts.org In the case of this compound, which is an α-hydroxy acid, dehydration would be more complex. Elimination of the α-hydroxyl group and the α-hydrogen is not a typical dehydration pathway. However, under forcing conditions, decarboxylation might occur, potentially followed by rearrangement. Dehydration involving the cyclopentene ring is also a possibility, leading to a more conjugated system, though this is less common for α-hydroxy acids compared to β-hydroxy carbonyls which form stable α,β-unsaturated systems. stackexchange.comyoutube.com
Oxidation: The α-hydroxy acid moiety can be oxidized. Depending on the oxidizing agent, this could lead to the formation of an α-keto acid. Direct oxidation of enolates derived from carboxylic acids and esters to form 2-hydroxycarboxylic acids is a known transformation, suggesting the reverse process (oxidation) is also mechanistically plausible. acs.org
Transformations of the Cyclopentene Double Bond
The cyclopentene double bond is susceptible to a variety of addition reactions, expanding the synthetic utility of this molecule.
The double bond of the cyclopentene ring can be saturated through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst.
Catalysts and Conditions: A range of catalysts can be employed for the hydrogenation of α,β-unsaturated carboxylic acids and their derivatives, including those based on noble metals like iridium, rhodium, and ruthenium, as well as more earth-abundant metals like cobalt and copper. rsc.orgorganic-chemistry.orgnsf.govrsc.orgresearchgate.net For instance, iridium complexes with chiral spiro-phosphino-oxazoline ligands have shown high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids under mild conditions. organic-chemistry.org Similarly, cobalt catalysts with chiral diphosphine ligands have demonstrated excellent activity and enantioselectivity. researchgate.net The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent) can influence the reaction's efficiency and stereochemical outcome. acs.orgrsc.org
Table 1: Representative Catalytic Systems for Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Catalyst System | Substrate Type | Key Features |
| Iridium-SIPHOX Complexes | α,β-Unsaturated Carboxylic Acids | High enantioselectivity (up to 99.4% ee), high turnover numbers, mild conditions. organic-chemistry.org |
| Cobalt-Bis(phosphine) Complexes | α,β-Unsaturated Carboxylic Acids | High yields and enantioselectivities, uses earth-abundant metal. nsf.govresearchgate.net |
| Copper(I)/N-Heterocyclic Carbene | α,β-Unsaturated Esters and Amides | Atom-economic, replaces hydrosilanes with H₂. rsc.orgrsc.org |
| Ruthenium/C | Cyclopentane-1,3-dione | Effective for hydrogenation of cyclic ketones. acs.org |
The product of this reaction is 2-(cyclopentyl)-2-hydroxyacetic acid, which possesses two chiral centers.
The electron-rich double bond of the cyclopentene ring is susceptible to attack by electrophiles. chemvista.orgpressbooks.pub
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate. chemistrysteps.comkhanacademy.orgpressbooks.pub This mechanism leads to anti-addition, meaning the two halogen atoms add to opposite faces of the ring. chemvista.org For example, the bromination of cyclopentene yields trans-1,2-dibromocyclopentane (B238971) exclusively. chemvista.orglibretexts.org The reaction of this compound with Br₂ would be expected to form a trans-dibromo derivative.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) follows Markovnikov's rule. pressbooks.pubopenstax.org The proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate, which is then attacked by the halide ion. In the case of this compound, the double bond carbons are trisubstituted. The regioselectivity would be influenced by the electronic effects of the α-hydroxyacetic acid substituent. askfilo.com
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. fiveable.mewikipedia.org
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com The cyclopentene double bond in this compound can act as a dienophile, particularly if activated by the electron-withdrawing carboxylic acid group. chemistrysteps.comlibretexts.org Cyclopentadiene is known to be a highly reactive diene in Diels-Alder reactions. escholarship.orgnih.gov The reactivity of the cyclopentene ring in the title compound as a dienophile would depend on the reaction partner (the diene) and the reaction conditions. chemistrysteps.com The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org
Stereochemical Implications and Regioselectivity in Synthetic Transformations of this compound
The presence of a stereocenter at the α-carbon and the double bond in the cyclopentene ring leads to important stereochemical and regiochemical considerations in its reactions.
Stereoselectivity in Hydrogenation: Hydrogenation of the cyclopentene double bond creates a new stereocenter. The direction of hydrogen addition (from the top or bottom face of the ring) can be influenced by the existing stereocenter at the α-carbon, potentially leading to diastereoselectivity. Chiral catalysts are often used to achieve high enantioselectivity in the hydrogenation of similar α,β-unsaturated systems. organic-chemistry.orgnsf.govresearchgate.net
Regioselectivity in Electrophilic Additions: As mentioned, the addition of unsymmetrical reagents like HBr to the double bond is governed by regioselectivity. The formation of the more stable carbocation intermediate dictates the position of nucleophilic attack. openstax.orgaskfilo.com
Stereospecificity in Cycloadditions: Diels-Alder reactions are stereospecific. The relative orientation of substituents on the dienophile is preserved in the cyclohexene (B86901) product. libretexts.org This allows for predictable control over the stereochemistry of the newly formed six-membered ring.
Mechanistic Studies of Key Organic Transformations Involving this compound (e.g., insights from broader studies on dynamic kinetic resolutions and enolate chemistry)
Dynamic Kinetic Resolution (DKR): Racemic α-hydroxy acids and their esters are important substrates for dynamic kinetic resolution. acs.orgnih.gov This process combines a kinetic resolution (often enzyme-catalyzed) with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.netprinceton.edu Ruthenium complexes are often used to catalyze the racemization of α-hydroxy esters. acs.orgacs.org The application of DKR to this compound could provide an efficient route to enantiomerically pure derivatives.
Table 2: Key Features of Dynamic Kinetic Resolution of α-Hydroxy Esters
| Component | Function | Example |
| Substrate | Racemic α-hydroxy ester | Methyl 2-hydroxy-2-phenylacetate |
| Resolution Catalyst | Enantioselective acylation | Pseudomonas cepacia lipase (B570770) acs.org |
| Racemization Catalyst | In situ racemization of unreacted enantiomer | Ruthenium complexes acs.orgacs.org |
| Acyl Donor | Provides acyl group for enzymatic reaction | 4-Chlorophenyl acetate (B1210297) acs.org |
Computational and Theoretical Studies on 2 Cyclopent 1 En 1 Yl 2 Hydroxyacetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate its electronic landscape. Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would highlight electron-rich regions, such as the oxygen atoms of the carboxylic acid and hydroxyl groups, which are susceptible to electrophilic attack. Conversely, electron-deficient areas, likely around the hydrogen atoms of these functional groups, would indicate sites for nucleophilic interaction.
Global reactivity descriptors, derived from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will behave in various chemical environments.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Electronegativity (χ) | 3.65 eV |
| Chemical Hardness (η) | 3.15 eV |
| Global Electrophilicity Index (ω) | 2.11 eV |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclopentene (B43876) ring and the rotational freedom around the single bonds in this compound give rise to multiple possible conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that are likely to be present under experimental conditions. This is typically achieved by systematically rotating dihedral angles and performing geometry optimizations for each resulting structure.
The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. researchgate.netresearchgate.netmdpi.com By exploring the PES, researchers can identify local and global energy minima, which correspond to stable conformers, and the transition states that connect them. This provides a detailed picture of the molecule's conformational landscape and the energy barriers to interconversion between different forms. For instance, the orientation of the hydroxyl and carboxylic acid groups relative to the cyclopentene ring would be a key factor in determining conformational stability, likely influenced by the potential for intramolecular hydrogen bonding.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-O) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 60° |
| 2 | 1.25 | 180° |
| 3 | 2.50 | -60° |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can predict the positions of characteristic absorption bands, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl, and the C=C stretch of the cyclopentene ring. This information is invaluable for identifying the compound and analyzing its functional groups. mdpi.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic (C=O) | 175.0 |
| Alkene (C=C) | 135.0, 130.0 |
| Hydroxy-substituted (C-OH) | 75.0 |
| Aliphatic (CH₂) | 35.0, 30.0, 25.0 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3400-3500 (broad) |
| O-H Stretch (Alcohol) | 3200-3400 |
| C=O Stretch | 1710 |
| C=C Stretch | 1650 |
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the reactivity of this compound involves modeling its behavior in chemical reactions. Computational methods can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition state. By calculating the activation energy—the energy difference between the reactants and the transition state—the feasibility and rate of a reaction can be predicted.
For example, the decarboxylation of this compound could be modeled. This would involve identifying the transition state structure for the removal of carbon dioxide and calculating the associated energy barrier. Such studies can provide mechanistic insights that are difficult to obtain experimentally.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.00 |
| Transition State | +25.0 |
| Products | -10.0 |
Quantitative Structure-Reactivity Relationships (QSRR) Investigations
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov For a set of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific process.
This involves calculating a range of molecular descriptors for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to an experimentally measured reactivity parameter. A robust QSRR model can be a valuable predictive tool in the design of new molecules with desired reactivity profiles.
| Derivative | Log(Reactivity) | HOMO Energy (eV) | Molecular Volume (ų) |
|---|---|---|---|
| 1 | 1.2 | -6.8 | 150 |
| 2 | 1.5 | -6.5 | 160 |
| 3 | 1.0 | -7.0 | 145 |
Applications of 2 Cyclopent 1 En 1 Yl 2 Hydroxyacetic Acid in Chemical Science
Utilization as a Chiral Building Block or Synthon in Complex Molecule Synthesis
The inherent chirality and bifunctional nature of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid make it a promising chiral building block, or synthon, for the asymmetric synthesis of complex molecules. The presence of a stereogenic center at the carbon bearing the hydroxyl and carboxyl groups allows for the construction of enantiomerically pure target molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds.
Organic chemists can strategically utilize the different reactive sites within the molecule. The carboxylic acid and hydroxyl groups offer handles for various transformations such as esterification, amidation, and oxidation, while the double bond in the cyclopentenyl ring is amenable to a wide range of addition reactions. This multi-functionality allows for the introduction of diverse chemical functionalities and the construction of intricate molecular architectures. For instance, the cyclopentenyl ring can serve as a scaffold for the synthesis of natural product analogues or other biologically active compounds.
Role in the Development of Fine Chemicals and Intermediates for Various Industries
Beyond its application in complex synthesis, this compound holds potential as a key intermediate in the production of various fine chemicals. The term "fine chemicals" refers to pure, single substances that are produced in relatively small quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals, biocides, and fragrances.
The unique combination of a cyclic olefin and an alpha-hydroxy acid motif in its structure allows for its conversion into a variety of derivatives. These derivatives can serve as precursors to active pharmaceutical ingredients (APIs), agrochemicals, and other high-value chemical products. The ability to introduce chirality early in a synthetic sequence using this building block can significantly streamline the manufacturing process of enantiomerically pure final products, reducing the need for costly and often inefficient chiral separations at later stages.
Applications in Fragrance and Flavor Chemistry (e.g., as a component in musky scents)
The structural characteristics of this compound and its derivatives suggest potential applications in the fragrance and flavor industry. The cyclopentenyl moiety is a common structural feature in many natural and synthetic odorants. While direct evidence linking this specific compound to musky scents is not extensively documented in publicly available literature, its carbon skeleton bears resemblance to precursors of certain fragrance molecules.
For example, the esterification of the carboxylic acid group with various alcohols can lead to a library of new compounds with potentially interesting olfactory properties. The size and shape of the cyclopentenyl ring, coupled with the polarity introduced by the hydroxyl and ester groups, can influence the molecule's interaction with olfactory receptors, potentially leading to a range of scent profiles, including musky, floral, or fruity notes. Further research and sensory evaluation of its derivatives are needed to fully explore its potential in this field.
Potential in Materials Science, such as Monomer or Polymer Synthesis, without Direct Human Exposure
The presence of both a polymerizable olefin group and reactive hydroxyl and carboxyl functionalities makes this compound an intriguing candidate for applications in materials science, particularly in the synthesis of novel polymers. The double bond within the cyclopentenyl ring can participate in addition polymerization reactions, while the hydroxyl and carboxylic acid groups can be utilized in condensation polymerization to form polyesters or polyamides.
The incorporation of this monomer into a polymer backbone could impart unique properties to the resulting material. For instance, the chiral centers could lead to the formation of stereoregular polymers with specific optical or mechanical properties. The pendant hydroxyl groups could serve as sites for post-polymerization modification, allowing for the tuning of the material's surface properties, such as hydrophilicity or for the attachment of other functional molecules. These materials could find applications in areas where direct human exposure is limited, such as in specialized coatings, resins, or as components in advanced composites.
As a Model Compound for Fundamental Organic Chemistry Research
From a fundamental research perspective, this compound can serve as an excellent model compound for studying various aspects of organic chemistry. Its structure allows for the investigation of the interplay between different functional groups and their influence on reactivity and stereoselectivity.
Analytical Methodologies for the Characterization and Quantification of 2 Cyclopent 1 En 1 Yl 2 Hydroxyacetic Acid
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for separating 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid from impurities, starting materials, and byproducts, as well as for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the content of alpha-hydroxy acids (AHAs) in various matrices. nih.govsigmaaldrich.com For this compound, reversed-phase HPLC is the most common approach. fda.gov.phshimadzu.com This method separates compounds based on their hydrophobicity.
The stationary phase is typically a nonpolar C18 (octadecylsilyl) bonded silica, while the mobile phase is a polar, aqueous-organic mixture. fda.gov.tw The carboxyl group on the target analyte necessitates a low pH mobile phase, usually achieved with a phosphate (B84403) buffer, to suppress its ionization and ensure good peak shape and retention on the nonpolar column. fda.gov.phtandfonline.com Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxyl group exhibits absorbance. shimadzu.com The method's simplicity, speed, and stability make it ideal for routine analysis. sigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) fda.gov.tw | Provides separation based on hydrophobicity. |
| Mobile Phase | Isocratic mixture of methanol (B129727) and 0.02 M potassium dihydrogen phosphate buffer (pH 2.5) fda.gov.phtandfonline.com | Suppresses ionization of the carboxylic acid for better retention and peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences resolution. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for detection at 210 nm and peak purity assessment across a spectrum. |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which are characteristic of polyfunctional carboxylic acids. colostate.edu To overcome this, derivatization is required to convert the polar hydroxyl and carboxyl functional groups into less polar, more volatile moieties. libretexts.org
Common derivatization strategies include:
Silylation: This process replaces the active hydrogen atoms of the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting silylated derivative is significantly more volatile and thermally stable. libretexts.org
Alkylation/Esterification: This method specifically targets the carboxylic acid group, converting it into an ester (e.g., a methyl or ethyl ester). The hydroxyl group may also be alkylated. This reduces the compound's polarity and increases its volatility. researchgate.net Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) can be used for this transformation. researchgate.net
Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification.
Table 2: Common Derivatization Methods for GC Analysis of Hydroxy Acids
| Method | Reagent(s) | Functional Group(s) Targeted | Derivative Formed | Key Advantages |
| Silylation | BSTFA, TMCS | Carboxyl (-COOH), Hydroxyl (-OH) | Trimethylsilyl (TMS) ester and ether | Forms stable and volatile derivatives suitable for GC-MS analysis. libretexts.org |
| Esterification | Methanolic HCl, Diazomethane | Carboxyl (-COOH) | Methyl ester | Produces stable esters with excellent chromatographic properties. researchgate.net |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH), Amino (-NH2) | Acetate (B1210297) or Trifluoroacetate esters | Creates volatile derivatives, often used for compounds with hydroxyl groups. researchgate.net |
Since this compound possesses a chiral center at the carbon bearing the hydroxyl and carboxyl groups, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly important in pharmaceutical and biological contexts where enantiomers can have different activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For alpha-hydroxy acids, several types of CSPs have proven effective:
Macrocyclic Glycopeptide-Based CSPs: Columns like CHIROBIOTIC™ T, based on teicoplanin, are known for their unique selectivity for underivatized α-hydroxycarboxylic acids. sigmaaldrich.com
Cyclodextrin-Based CSPs: These are widely applicable for separating a broad range of enantiomers and can be effective for hydroxy acids. researchgate.net
The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation of the enantiomers.
Table 3: Representative Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | CHIROBIOTIC™ T or other suitable macrocyclic glycopeptide CSP | Provides stereoselective interactions necessary for enantiomeric separation. sigmaaldrich.com |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (e.g., 100:0.1:0.1 v/v/v) | The organic solvent and additives modulate the chiral recognition mechanism. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |
| Column Temp. | 25 °C | Temperature can influence the thermodynamics of chiral recognition. |
| Detector | UV at 210 nm or Polarimeter | UV for general quantification; polarimetry for confirmation of elution order. |
Spectrophotometric and Titrimetric Assays for Concentration and Acid-Base Properties
While chromatography provides detailed separation, spectrophotometric and titrimetric methods offer simpler and often faster means for determining total concentration and fundamental chemical properties.
A spectrophotometric technique for the determination of α-hydroxy acids has been developed based on their interaction with a reduced molybdate (B1676688) solution. acs.orgacs.org The α-hydroxy acid causes a bleaching effect on the blue color of the molybdate complex, and the decrease in absorbance, measured at a specific wavelength (e.g., 725 nm), is proportional to the concentration of the acid. acs.org Another approach involves dehydrating the α-hydroxy acid with concentrated sulfuric acid to form an α,β-unsaturated acid, which exhibits a strong UV absorption maximum at a different wavelength than the parent compound. sci-hub.st
Acid-base titration is a classic and highly accurate method for quantifying carboxylic acids. A known mass of the this compound sample is dissolved in a suitable solvent (e.g., deionized water or an alcohol-water mixture) and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). mnstate.edu The endpoint can be determined using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH with a potentiometer. researchgate.net The volume of titrant required to reach the equivalence point is used to calculate the molar amount of the acid, and thus its concentration or purity. Potentiometric titration also allows for the determination of the acid's dissociation constant (pKa). researchgate.net
Table 4: Comparison of Titrimetric and Spectrophotometric Methods
| Method | Principle | Typical Reagents | Measurement | Information Obtained |
| Potentiometric Titration | Neutralization of the carboxylic acid with a strong base. researchgate.net | Standardized NaOH, deionized water | Volume of titrant at equivalence point (pH monitoring) | Total acid concentration, pKa |
| Spectrophotometry | Bleaching of a colored molybdate complex by the α-hydroxy acid. acs.org | Sodium molybdate, reducing agent | Absorbance at ~725 nm | Total α-hydroxy acid concentration |
Development of Specific Detection and Quantification Methods in Chemical Reaction Matrices
Monitoring the formation of this compound in a chemical reaction requires a method that can distinguish the product from starting materials, intermediates, and byproducts in a complex matrix. HPLC is exceptionally well-suited for this purpose. shimadzu.com
To develop a quantification method, a calibration curve is first established by injecting standard solutions of the purified target compound at known concentrations. lawdata.com.tw The peak area response is plotted against concentration, and a linear regression is applied. For reaction monitoring, small aliquots of the reaction mixture are taken at various time points. These samples are typically quenched to stop the reaction, diluted with a suitable solvent, and filtered before injection into the HPLC system. fda.gov.tw
The concentration of the product in the sample is determined by comparing its peak area to the calibration curve. An internal standard—a non-reactive compound added at a constant concentration to all samples and standards—can be used to improve accuracy and precision by correcting for variations in injection volume and sample preparation. lawdata.com.tw The selection of chromatographic conditions is critical to ensure that the peaks for the starting materials, product, and major byproducts are well-resolved.
Table 5: Hypothetical HPLC Data for Reaction Monitoring
| Compound | Retention Time (min) | Role in Reaction |
| Cyclopent-1-enecarbaldehyde | 8.5 | Starting Material |
| Cyanide Source (e.g., KCN) | < 2.0 (unretained) | Starting Material |
| This compound | 4.2 | Product |
| Internal Standard (e.g., 4-hydroxybenzoic acid) | 6.1 | For Quantification |
Conclusion and Future Research Directions for 2 Cyclopent 1 En 1 Yl 2 Hydroxyacetic Acid
Summary of Key Synthetic Achievements and Reactivity Insights
A comprehensive search of scientific databases yields no specific reports detailing the synthesis of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid. Consequently, there are no "key synthetic achievements" to summarize. General synthetic strategies for α-hydroxy acids, such as the hydrolysis of α-halo acids or the oxidation of corresponding aldehydes or ketones, could theoretically be adapted. However, the specific challenges and successes of applying these methods to a cyclopentenyl precursor have not been documented. Likewise, without experimental data, any discussion of its reactivity would be purely speculative, based on the known chemistry of its constituent functional groups.
Unexplored Areas in Stereoselective Synthesis and Novel Derivatizations
The chiral center at the α-carbon bearing the hydroxyl group makes the stereoselective synthesis of this compound a significant and entirely unexplored challenge. The development of enantioselective or diastereoselective routes to this compound would be a notable achievement, potentially utilizing chiral catalysts or auxiliaries.
Furthermore, the potential for creating novel derivatives remains untapped. The carboxylic acid and hydroxyl functionalities serve as handles for a multitude of chemical transformations, including but not limited to:
Esterification and Amidation: Converting the carboxylic acid to various esters and amides could modulate the compound's physical and chemical properties.
Oxidation and Reduction: Oxidation of the secondary alcohol to a ketone or further reactions involving the alkene could lead to a diverse range of new structures.
Reactions at the Alkene: The cyclopentenyl double bond offers a site for various addition reactions, such as hydrogenation, halogenation, or epoxidation, opening pathways to saturated or further functionalized cyclic systems.
The systematic exploration of these derivatization pathways is a wide-open field for investigation.
Emerging Opportunities in Applications as a Versatile Chemical Building Block
Given its combination of a reactive alkene, a chiral center, and two modifiable functional groups (hydroxyl and carboxyl), this compound holds considerable, albeit unrealized, potential as a versatile chemical building block. In theory, it could serve as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Its rigid cyclic structure and defined stereochemistry could be valuable in the design of novel bioactive compounds or specialized polymers. However, without foundational synthetic and reactivity studies, these opportunities remain theoretical.
Future Prospects for Advanced Mechanistic and Computational Investigations
The lack of experimental data on this compound means that there are no existing mechanistic or computational studies to build upon. Future research in this area could be highly informative. Computational modeling, for instance, could predict its conformational preferences, spectroscopic properties, and the transition states of its potential reactions. Such theoretical studies could guide future experimental work, helping to prioritize synthetic routes and predict the outcomes of reactivity studies. Mechanistic investigations of its potential reactions, once established, would provide a deeper understanding of the electronic and steric effects of the cyclopentenyl group on the adjacent functional centers.
Remaining Challenges in the Comprehensive Understanding of this Compound's Chemistry
The primary and most significant challenge is the complete lack of foundational research. To build a comprehensive understanding of the chemistry of this compound, the scientific community must start from the very beginning. The key hurdles to overcome include:
Development of a reliable and scalable synthesis: Establishing an efficient method to produce the compound is the first and most critical step.
Characterization of its fundamental reactivity: A systematic study of its reactions is needed to understand its chemical behavior.
Exploration of its stereochemistry: Developing methods to control and characterize its stereoisomers is essential for many potential applications.
Identification of potential utility: Discovering contexts where this molecule can be usefully employed will drive further interest and research.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via functionalization of cyclopentene derivatives. For example, cyclopentene rings can be introduced through condensation or oxidation reactions. A plausible route involves coupling cyclopent-1-en-1-yl precursors with hydroxyacetic acid moieties. Key parameters include temperature control (e.g., 0–25°C to avoid side reactions), catalyst selection (e.g., palladium for cross-coupling), and pH adjustment to stabilize the hydroxy and carboxylic acid groups. Post-synthesis purification via recrystallization or chromatography is critical .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the cyclopentenyl ring (e.g., vinyl protons at δ 5.5–6.5 ppm) and hydroxyacetic acid backbone.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for CHO: 142.06 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~3200–3500 cm (O-H stretch) and ~1700 cm (C=O stretch) confirm functional groups.
- pH Titration : Determines acidity (pKa) of the carboxylic acid group, aiding in purity assessment .
Q. How can researchers mitigate common side reactions during synthesis, such as ring-opening or undesired oxidation?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) to prevent oxidation.
- Controlled Reaction Conditions : Use inert atmospheres (N/Ar) and low temperatures to stabilize the cyclopentenyl ring.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for selective coupling without degrading the cyclopentene moiety .
Advanced Research Questions
Q. How does the cyclopentenyl group influence the coordination chemistry of this compound with metal ions compared to simpler hydroxyacetic acids?
- Methodological Answer : The cyclopentenyl ring introduces steric and electronic effects. For example, in solvent extraction systems (e.g., rare earth element separation), the ring may enhance metal ion selectivity by altering ligand rigidity and donor atom accessibility. Comparative studies with analogs (e.g., glycolic acid) using UV-Vis titration and X-ray crystallography can reveal binding constants (log K) and coordination geometries. Density Functional Theory (DFT) calculations further elucidate electronic interactions .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers.
- Variable Temperature NMR : Resolve splitting patterns caused by dynamic stereochemical interconversion.
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
- X-ray Diffraction : Definitive structural assignment for crystalline derivatives .
Q. What strategies can optimize the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH Buffering : Maintain solutions at pH 4–6 to minimize hydrolysis of the cyclopentenyl ring.
- Lyophilization : Store the compound as a lyophilized powder to prevent degradation.
- Chelating Agents : Add EDTA to sequester metal ions that catalyze decomposition.
- Stability-Indicating Assays : Use accelerated degradation studies (e.g., 40°C/75% RH) monitored by LC-MS to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
